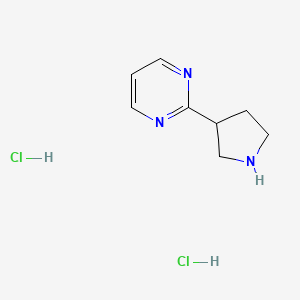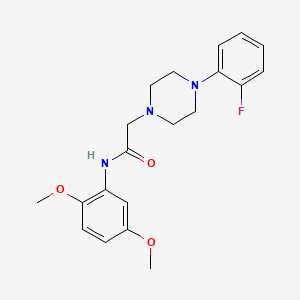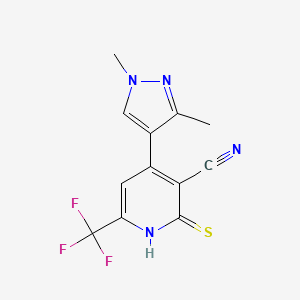
(4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidin-1-yl)(thiophen-2-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound contains several functional groups including a 1,2,4-triazole ring, a sulfonyl group, a piperidine ring, and a thiophene ring . The 1,2,4-triazole ring is a type of heterocyclic compound that contains three nitrogen atoms and two carbon atoms in a five-membered ring . The sulfonyl group is a sulfur atom doubly bonded to two oxygen atoms and singly bonded to another carbon atom. The piperidine ring is a type of organic compound that consists of a six-membered ring containing five carbon atoms and one nitrogen atom. The thiophene ring is a type of aromatic compound that consists of a five-membered ring containing four carbon atoms and one sulfur atom .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these functional groups in space. Unfortunately, without specific information or an X-ray crystallography study, it’s difficult to predict the exact structure .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be influenced by its functional groups. For example, the presence of a sulfonyl group could increase the compound’s acidity, while the presence of a piperidine ring could make the compound basic . The 1,2,4-triazole ring could contribute to the compound’s stability and rigidity .科学的研究の応用
Synthesis and Structural Analysis
- Research on related compounds, such as the synthesis of dimethyl sulfomycinamate via Bohlmann-Rahtz heteroannulation, demonstrates complex synthetic routes that could be applicable to our compound of interest. These methods involve multistep reactions that could provide insights into the synthesis of related sulfur-containing compounds (Bagley et al., 2005).
- Studies on the crystal structure of similar sulfonyl piperidine derivatives offer a deep understanding of their molecular geometry, crystallization patterns, and potential intermolecular interactions, which are critical for the application of such compounds in material science and pharmacology (Girish et al., 2008).
Antimicrobial Activity
- Research into 2,4-difluorophenyl(piperidin-4-yl)methanone oxime derivatives, which share structural similarities with the target compound, has shown promising in vitro antimicrobial activity. This suggests potential applications of our compound in developing new antimicrobial agents (Mallesha & Mohana, 2014).
Imaging and Diagnostic Applications
- The exploration of sulfur-containing analogues for imaging vesicular acetylcholine transporter in the brain, using similar chemical structures, indicates the potential of our compound in neuroimaging and diagnosis of neurological conditions (Luo et al., 2018).
Enzyme Inhibition and Potential Therapeutic Applications
- A series of sulfonamides incorporating aroylhydrazone-, [1,2,4]triazolo[3,4-b][1,3,4]thiadiazinyl-, or 2-(cyanophenylmethylene)-1,3,4-thiadiazol-3(2H)-yl moieties has been investigated for inhibition of human carbonic anhydrase isozymes. These findings highlight the potential of our compound in therapeutic applications, particularly in targeting specific enzymes for disease treatment (Alafeefy et al., 2015).
Material Science and Polymer Research
- The synthesis and characterization of sulfonated polybenzimidazoles containing 4-phenyl phthalazinone groups for proton exchange membrane research show the relevance of similar compounds in developing materials for energy applications, such as fuel cells (Liu et al., 2014).
将来の方向性
The future research directions would depend on the properties and potential applications of this compound. Given the presence of several functional groups, this compound could be a useful building block in the synthesis of more complex molecules . It could also be studied for potential biological activity.
作用機序
Target of Action
Compounds containing 1,2,4-triazole rings are known to have a broad biological and pharmacological spectrum . They have gained attention for their applications in medicinal chemistry, drug discovery, agrochemicals, and material sciences .
Mode of Action
1,2,4-triazole derivatives are known to operate as main pharmacophores through hydrogen-bonding and dipole interactions with biological receptors . These interactions can lead to various changes in the cellular environment, potentially influencing cell signaling, enzyme activity, or protein function .
Biochemical Pathways
1,2,4-triazole derivatives have been shown to exhibit a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
The presence of the 1,2,4-triazole ring in the compound’s structure may enhance its pharmacokinetic properties, as these structures are known to form hydrogen bonds with different targets, improving pharmacokinetics, pharmacological, and toxicological properties .
Result of Action
Compounds containing 1,2,4-triazole rings have been associated with a wide range of biological activities, including antimicrobial, anti-inflammatory, antioxidant, analgesic, and anticancer activities .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other chemicals can affect the compound’s stability and its interactions with its targets . .
特性
IUPAC Name |
[4-[(4-methyl-1,2,4-triazol-3-yl)sulfonyl]piperidin-1-yl]-thiophen-2-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O3S2/c1-16-9-14-15-13(16)22(19,20)10-4-6-17(7-5-10)12(18)11-3-2-8-21-11/h2-3,8-10H,4-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSDMSJZEGRKCLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN=C1S(=O)(=O)C2CCN(CC2)C(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{1H-1,2,3,4-tetraazol-5-yl[3-(trifluoromethyl)phenyl]methyl}-3-(trifluoromethyl)pyridine](/img/structure/B2935820.png)

![1-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-phenoxypropan-1-one](/img/structure/B2935822.png)

![4-{[4-(Tert-butyl)phenyl]sulfanyl}-2-phenyl-5-(phenylsulfonyl)pyrimidine](/img/structure/B2935829.png)

![6-(4-Ethoxyphenyl)-2-[(4-fluorophenyl)methyl]pyridazin-3-one](/img/structure/B2935832.png)
![ethyl 1-[(1-benzyl-5-oxopyrrolidin-3-yl)methyl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2935833.png)
![N-cyclopentyl-2-(5-methoxy-1,6-dimethyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2935834.png)

![3-((Z)-{3-[3-(trifluoromethyl)phenoxy]phenyl}methylidene)-1H-indol-2-one](/img/structure/B2935837.png)
![N-(1-cyano-1-cyclopropylethyl)-2-[(2,2-dimethyl-1-phenylpropyl)amino]acetamide](/img/structure/B2935838.png)
![Chloro[2-(prop-2-yn-1-yloxy)ethoxy]methanone](/img/structure/B2935840.png)
